Methyl 4-(4-methylbenzoyl)benzoate

Übersicht

Beschreibung

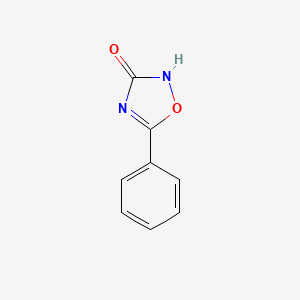

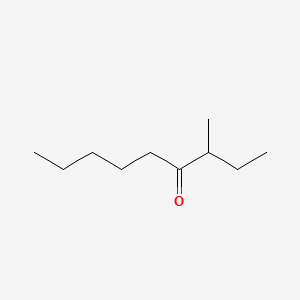

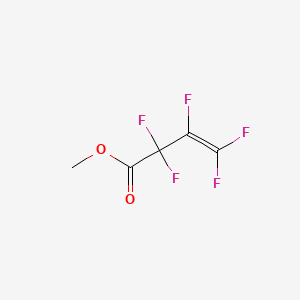

“Methyl 4-(4-methylbenzoyl)benzoate” is an organic compound that belongs to the category of aromatic esters. It is characterized by a benzene ring connected to an ester functional group .

Synthesis Analysis

The most common method for the production of methyl benzoate is through the esterification of benzoic acid with methanol. This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid .Molecular Structure Analysis

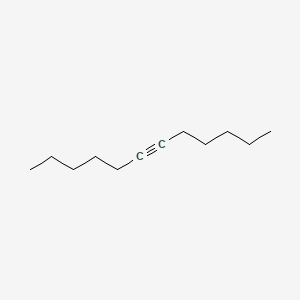

The molecular formula of “this compound” is C16H14O3 . The structure of the compound is similar to that of phenyl benzoate and 4-methyl-phenyl benzoate, with somewhat different bond parameters .Chemical Reactions Analysis

Esters, including “this compound”, can react with acids to liberate heat along with alcohols and acids . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis

“this compound” is a colorless liquid at room temperature . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .Wissenschaftliche Forschungsanwendungen

Anaerobic Degradation Studies

Methyl 4-(4-methylbenzoyl)benzoate has been studied for its role in anaerobic degradation processes. Research conducted by Lahme et al. (2012) on the anaerobic degradation of 4-methylbenzoate revealed specific pathways involving 4-methylbenzoyl-CoA. This study provided insights into the microbial degradation processes of aromatic compounds, highlighting the environmental relevance of this compound in bioremediation efforts (Lahme et al., 2012).

Spectral Analysis and Structural Elucidation

In the field of chemistry, Şahin et al. (2015) conducted a study on the synthesis and spectral analysis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate. This work focused on the compound's structural elucidation using various spectroscopic techniques, demonstrating the importance of this compound in synthetic chemistry and materials science (Şahin et al., 2015).

Chromatographic Applications

Francotte (1998) explored the use of derivatives of this compound for improving chromatographic resolution. This research highlighted the compound's utility in analytical chemistry, particularly in the enantiomeric separation of racemic alcohols, which is crucial for pharmaceutical applications (Francotte, 1998).

Environmental Microbiology

Cowles et al. (2000) investigated the regulatory pathways of aromatic acid degradation in Pseudomonas putida, where compounds similar to this compound played a significant role. This study provided a deeper understanding of microbial metabolism and its potential applications in environmental biotechnology (Cowles et al., 2000).

Wirkmechanismus

Target of Action

Methyl 4-(4-methylbenzoyl)benzoate is a complex compound with potential antimicrobial activity

Mode of Action

It is suggested that similar compounds exert toxic effects on the nervous system of parasites, resulting in their death

Biochemical Pathways

Benzimidazole molecules, which share a similar structure, have been found to be effective against various strains of microorganisms . This suggests that this compound may interact with similar biochemical pathways.

Result of Action

Based on its potential antimicrobial activity , it can be hypothesized that the compound may interfere with the growth and proliferation of microorganisms.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Methyl 4-(4-methylbenzoyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the benzoyl-CoA pathway, such as 4-methylbenzoyl-CoA ligase and 4-methylbenzoyl-CoA reductase . These interactions are crucial for the compound’s role in metabolic processes, particularly in the degradation of aromatic compounds.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in Magnetospirillum sp. strain pMbN1, the compound mediates the repression of anaerobic 4-methylbenzoate and succinate utilization . This indicates that this compound can modulate metabolic pathways and cellular responses to environmental changes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a substrate for enzymes in the benzoyl-CoA pathway, where it undergoes enzymatic transformations . The compound’s interaction with 4-methylbenzoyl-CoA ligase and 4-methylbenzoyl-CoA reductase is essential for its role in the degradation of aromatic compounds. These interactions lead to changes in gene expression and enzyme activity, thereby influencing metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, the repression of 4-methylbenzoate and succinate utilization in Magnetospirillum sp. strain pMbN1 is influenced by the temporal separation of the benzoyl-CoA and 4-methylbenzoyl-CoA pathways . This indicates that the compound’s effects can vary depending on the duration of exposure and environmental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact . Studies on the pharmacokinetics and tissue distribution of similar compounds, such as Methyl 3,4-dihydroxybenzoate, have shown that dosage can significantly influence the compound’s bioavailability and systemic clearance . These findings suggest that careful consideration of dosage is essential for understanding the compound’s effects in vivo.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as 4-methylbenzoyl-CoA ligase and 4-methylbenzoyl-CoA reductase, which are crucial for its role in the benzoyl-CoA pathway . These interactions influence metabolic flux and the levels of metabolites, thereby affecting overall metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters . Understanding these interactions is essential for determining the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location.

Eigenschaften

IUPAC Name |

methyl 4-(4-methylbenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-3-5-12(6-4-11)15(17)13-7-9-14(10-8-13)16(18)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWAVMDPONAQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214352 | |

| Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64141-11-3 | |

| Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064141113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylnaphth[2,3-d]oxazole](/img/structure/B1360287.png)